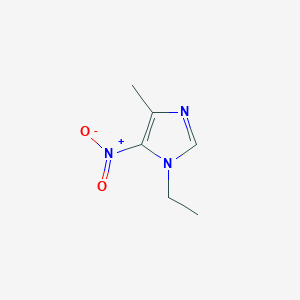

1-ethyl-4-methyl-5-nitro-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Synthetic Chemistry

Imidazole is a five-membered planar, aromatic heterocycle containing two nitrogen atoms. researchgate.net First synthesized by Heinrich Debus in 1858, this nucleus has become a cornerstone in various scientific fields, including medicinal chemistry, materials science, and catalysis. nih.gov The unique chemical complexity of the imidazole ring, characterized by its π-electron-rich system and the presence of both a pyrrole-type and a pyridine-type nitrogen atom, allows for a wide range of chemical modifications and interactions. ontosight.ai This versatility makes it a "privileged structure" in drug discovery, capable of interacting with diverse biological targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. humanjournals.com

In contemporary synthetic chemistry, imidazoles are not only targets for synthesis but also versatile building blocks and catalysts. nih.gov Numerous methods for their synthesis have been developed, ranging from the classic Debus-Radziszewski synthesis to more modern microwave-assisted protocols, allowing for the creation of a vast library of substituted imidazole derivatives. researchgate.net The functionalization of the imidazole ring at its various positions is a key strategy for modulating the physicochemical and biological properties of molecules. researchgate.net As a result, the imidazole scaffold is a core component in a multitude of pharmaceuticals, including antifungal agents, antibiotics, and anticancer drugs, demonstrating its enduring significance in the development of new therapeutic agents. humanjournals.comderpharmachemica.comnist.gov

Overview of Nitroimidazole Scaffold Chemistry and its Structural Characteristics

Nitroimidazoles are a specific class of imidazole derivatives characterized by the presence of at least one nitro group (–NO2) attached to the imidazole ring. derpharmachemica.com This class of compounds gained prominence with the discovery of azomycin (B20884) (2-nitroimidazole) in the 1950s, a natural product with antibacterial activity. nih.gov This discovery spurred the synthesis of numerous analogues, leading to the development of life-saving drugs. nih.gov

The chemistry of the nitroimidazole scaffold is largely dictated by the strong electron-withdrawing nature of the nitro group, which significantly influences the electron density of the heterocyclic ring. The position of the nitro group (e.g., at C2, C4, or C5) is a critical determinant of the compound's biological activity and chemical properties. nih.gov 5-nitroimidazoles, in particular, are a well-established class of drugs primarily used against anaerobic bacteria and protozoan parasites. nih.govderpharmachemica.com

The structural characteristics essential for the activity of many 5-nitroimidazoles include the nitro group at position 5, which is crucial for the mechanism of action. derpharmachemica.com This mechanism involves the reductive activation of the nitro group under the hypoxic (low-oxygen) conditions found in anaerobic organisms. derpharmachemica.com The reduction process, catalyzed by microbial nitroreductases, generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which can damage microbial DNA and other macromolecules, leading to cell death. derpharmachemica.com Substitutions at other positions of the ring, such as at N1 and C2, are used to modulate the compound's potency, spectrum of activity, and pharmacokinetic properties. nih.gov

Specific Focus on 1-ethyl-4-methyl-5-nitro-1H-imidazole within the Nitroimidazole Class

Within the extensive family of nitroimidazoles, this compound is a distinct derivative. It belongs to the 5-nitroimidazole class, which is known for its significant therapeutic applications. nih.gov The core structure of this compound is the 4-methyl-5-nitro-1H-imidazole moiety, which is then further functionalized with an ethyl group at the N1 position of the imidazole ring.

The key structural features of this compound are:

An imidazole ring, providing the fundamental heterocyclic scaffold.

A nitro group at the C5 position, the critical functional group for the characteristic biological activity of this class.

A methyl group at the C4 position, which influences the electronic environment and steric profile of the ring.

An ethyl group at the N1 position, a common alkyl substitution in this class that can impact the compound's lipophilicity and interaction with biological targets.

While the broader class of 5-nitroimidazoles is extensively studied, specific research focused exclusively on this compound is not widely documented in scientific literature. Its significance is therefore understood by its position as an analogue within a class of compounds that includes clinically important drugs, where variations in alkyl substituents are systematically explored to optimize activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol |

| Parent Compound | 4-Methyl-5-nitro-1H-imidazole |

| Structural Class | 5-Nitroimidazole |

Research Objectives and Scope of Investigation for this compound

The research objectives for a compound like this compound are typically driven by the well-established therapeutic potential of the 5-nitroimidazole scaffold. The investigation of this specific derivative would likely be part of a broader structure-activity relationship (SAR) study aimed at developing new therapeutic agents with improved properties.

The primary research objectives would include:

Chemical Synthesis: To develop and optimize a regioselective synthesis pathway for this compound. This involves the controlled N-alkylation of the 4-methyl-5-nitro-1H-imidazole precursor, a reaction sensitive to conditions such as the base, solvent, and temperature.

Structural Characterization: To unambiguously confirm the chemical structure and purity of the synthesized compound using modern analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). derpharmachemica.comnih.gov

Biological Evaluation: To assess the in vitro activity of the compound against a panel of pathogenic anaerobic bacteria and protozoa. This would involve determining key parameters like the Minimum Inhibitory Concentration (MIC) to quantify its potency. The activity would be compared against standard drugs (e.g., metronidazole) to evaluate its potential. nih.gov

Structure-Activity Relationship (SAR) Analysis: To understand how the specific combination of N1-ethyl and C4-methyl substituents influences biological activity compared to other analogues. For example, research would seek to determine if this substitution pattern offers any advantages in terms of increased potency, a broader spectrum of activity, or reduced potential for drug resistance.

The scope of such an investigation would be to position this compound within the vast chemical space of 5-nitroimidazole derivatives and to determine if its unique structural features translate into a superior profile as a potential drug candidate.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-methyl-5-nitroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-3-8-4-7-5(2)6(8)9(10)11/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZNXBCZIXYIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 4 Methyl 5 Nitro 1h Imidazole

Foundational Imidazole (B134444) Core Synthesis Approaches

The initial and crucial phase in the synthesis of the target molecule is the construction of the 1-ethyl-4-methyl-1H-imidazole core. This is typically achieved through multi-component condensation reactions that efficiently assemble the heterocyclic ring system.

Debus-Radziszewski Reaction and its Variants

The Debus-Radziszewski imidazole synthesis is a classic and versatile multi-component reaction for forming imidazole rings from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org This reaction proceeds in a one-pot manner, making it an efficient route for creating substituted imidazoles. scribd.com The general mechanism is thought to occur in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with an aldehyde to form the final imidazole product. wikipedia.orgscribd.com

A significant modification of this reaction, which is directly applicable to the synthesis of the 1-ethyl-4-methyl-1H-imidazole precursor, involves the substitution of ammonia with a primary amine. wikipedia.org This variation allows for the direct installation of an N-substituent on the imidazole ring. In the context of synthesizing the target precursor, ethylamine (B1201723) would be used as the primary amine.

| Reactant Type | Specific Reactant for 1-ethyl-4-methyl-1H-imidazole |

| 1,2-Dicarbonyl | Methylglyoxal |

| Aldehyde | Acetaldehyde |

| Amine Source | Ethylamine |

The reaction between methylglyoxal, acetaldehyde, and ethylamine would theoretically proceed to form the desired 1-ethyl-4-methyl-1H-imidazole. The selectivity of this formation is influenced by the reaction conditions and the order of reagent mixing. Quantum-chemical analysis of the related reaction between glyoxal, acetaldehyde, and ammonia to form 2-methylimidazole (B133640) suggests that the most favorable pathway involves the condensation of amine intermediates rather than imine structures. researchgate.netrsc.org

Condensation Reactions for Substituted Imidazole Ring Formation

Beyond the classical Debus-Radziszewski approach, various other condensation methodologies have been developed to synthesize substituted imidazoles, often with improved yields and milder reaction conditions. These methods frequently employ different catalysts and reaction media to drive the cyclization.

For instance, the synthesis of trisubstituted imidazoles can be achieved through the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) under microwave irradiation in solvent-free conditions, which has been shown to provide excellent yields. ijprajournal.com While this specific example leads to a 2,4,5-trisubstituted imidazole, the underlying principles of condensing a dicarbonyl, an aldehyde, and a nitrogen source are fundamental to imidazole synthesis.

Recent advancements have also focused on developing regioselective syntheses of disubstituted imidazoles. One such protocol allows for the preparation of 1,4-disubstituted imidazoles with complete regioselectivity, which is particularly relevant for constructing the 1-ethyl-4-methyl-1H-imidazole core. rsc.orgpsu.edu These methods often involve more complex starting materials or multi-step sequences to ensure precise control over the substituent placement.

Regioselective Nitration Strategies for Imidazole Derivatives

Once the 1-ethyl-4-methyl-1H-imidazole core is synthesized, the subsequent step is the introduction of the nitro group. The position of nitration on the imidazole ring is highly dependent on the reaction conditions and the directing effects of the pre-existing substituents.

Nitration at the 5-Position of the Imidazole Ring

The nitration of N-substituted imidazoles typically yields a mixture of 4-nitro and 5-nitro isomers. researchgate.net However, specific reaction conditions can favor the formation of the 5-nitro derivative. The nitration of imidazoles is generally accomplished using a mixture of nitric acid and a strong acid, such as sulfuric acid. google.com The use of fuming nitric acid in the presence of sulfuric acid or acetic anhydride (B1165640) can lead to the formation of 4-nitro or 5-nitroimidazole derivatives. google.com

For N-substituted imidazoles, the nitration often requires careful control of temperature and reaction time to achieve the desired regioselectivity. For example, the nitration of 1-methylimidazole (B24206) with a mixture of nitric acid and trifluoroacetic anhydride has been shown to produce a mixture of 1-methyl-4-nitroimidazole (B145534) and 1-methyl-5-nitroimidazole (B135252). researchgate.net The interaction between the methyl group and the incoming nitro group can influence the product distribution. nih.gov

Influence of Pre-existing Substituents on Nitration Regioselectivity

The ethyl group at the 1-position and the methyl group at the 4-position of the imidazole ring play a crucial role in directing the incoming nitro group. Alkyl groups are generally considered to be activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions due to their electron-donating inductive effects. libretexts.orglibretexts.org

In the context of the imidazole ring, the positions are numbered differently, but the electronic principles remain the same. The ethyl group at N-1 and the methyl group at C-4 both donate electron density to the imidazole ring, thereby activating it towards electrophilic attack. The electron-donating nature of these alkyl groups preferentially stabilizes the transition states leading to substitution at the 2- and 5-positions. Since the 4-position is already occupied by a methyl group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed towards the 2- and 5-positions.

Given that the 2-position in N-substituted imidazoles can be less reactive towards nitration under acidic conditions, the 5-position becomes the more favorable site for electrophilic attack. google.com Therefore, the combined directing effects of the 1-ethyl and 4-methyl substituents favor the formation of 1-ethyl-4-methyl-5-nitro-1H-imidazole.

Mechanistic Considerations for Electrophilic Nitration

The electrophilic nitration of aromatic compounds, including imidazoles, proceeds through a well-established mechanism. The reaction is initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of nitric acid and a strong acid like sulfuric acid. masterorganicchemistry.com

The mechanism then involves the following key steps:

Attack of the π-system: The electron-rich imidazole ring acts as a nucleophile and attacks the electrophilic nitronium ion. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that is bonded to the nitro group.

Restoration of Aromaticity: The removal of the proton restores the aromaticity of the imidazole ring, yielding the final nitro-substituted product. masterorganicchemistry.com

N1-Alkylation Methodologies for Introducing the Ethyl Moiety

The introduction of the ethyl group onto the N1 position of the 4-methyl-5-nitro-1H-imidazole precursor is a critical step in the synthesis of the target compound. Various N-alkylation methodologies can be employed, with a focus on regioselectivity and reaction efficiency.

Phase transfer catalysis (PTC) has been demonstrated as an effective method for the N-alkylation of nitroimidazoles. This technique is particularly useful for reactions involving a solid-liquid or liquid-liquid biphasic system, facilitating the transfer of the nucleophilic imidazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

In a solid-liquid PTC system, a solid inorganic base such as potassium carbonate is used in conjunction with a phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), in an organic solvent. This method has been successfully applied to the N-alkylation of 2-methyl-4(5)-nitroimidazole, a compound structurally similar to the precursor of this compound. The reaction proceeds by the deprotonation of the imidazole by the solid base, followed by the formation of an ion pair between the imidazolate anion and the quaternary ammonium cation. This ion pair is soluble in the organic solvent and readily reacts with the ethylating agent (e.g., ethyl bromide or ethyl iodide).

A study on the N-alkylation of 2-methyl-4(5)-nitroimidazole using TBAB as a phase transfer catalyst in acetonitrile (B52724) with potassium carbonate as the base at room temperature resulted in the formation of the N-alkylated products in high yield and with high regioselectivity. This approach offers the advantages of mild reaction conditions and the avoidance of strong, soluble bases.

| Catalyst | Base | Solvent | Temperature | Outcome |

| Tetrabutylammonium bromide (TBAB) | Potassium Carbonate (K2CO3) | Acetonitrile | Room Temperature | High yield and regioselectivity for N-alkylation |

The regioselectivity of N-alkylation of nitroimidazoles is a significant consideration, as the starting 4-methyl-5-nitro-1H-imidazole can potentially be alkylated at either the N1 or N3 position. The position of the nitro group and the methyl group on the imidazole ring, along with the reaction conditions, play a crucial role in determining the outcome of the alkylation.

For 4-substituted nitroimidazoles, N1-alkylation is generally favored. In the case of 2-methyl-5-nitroimidazole, regioselectivity in favor of N1-alkylation has been observed, attributed to the steric hindrance of the nitro group. derpharmachemica.com A computational study supported these experimental findings, indicating that the N1-alkylated product is the more stable isomer. derpharmachemica.com

Alkylation of 4(5)-nitroimidazoles in acidic media has also been studied, with the reaction conditions influencing the isomeric ratio of the products. prepchem.com However, for the synthesis of this compound, basic or neutral conditions are more commonly employed to achieve the desired regioselectivity.

The efficiency and yield of the N-alkylation reaction are highly dependent on the choice of base, solvent, and reaction temperature.

Base: Both inorganic and organic bases can be used for the deprotonation of the nitroimidazole. Potassium carbonate (K2CO3) is a commonly used inorganic base that has been shown to be effective, particularly in conjunction with phase transfer catalysis. derpharmachemica.com Stronger bases like potassium hydroxide (B78521) (KOH) have also been employed.

Solvent: The choice of solvent influences the solubility of the reactants and the reaction rate. Acetonitrile is a frequently used solvent that provides good yields for the N-alkylation of nitroimidazoles. derpharmachemica.com Other polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can also be used. derpharmachemica.com

Temperature: The reaction temperature can significantly impact the reaction kinetics and yield. While some N-alkylation reactions of nitroimidazoles can be carried out at room temperature, particularly with phase transfer catalysis, heating is often employed to increase the reaction rate. derpharmachemica.com A study on the alkylation of 4-nitroimidazole (B12731) and 5-nitroimidazole demonstrated that increasing the temperature to 60°C markedly improved the yields of the N-alkylated products. derpharmachemica.com

| Base | Solvent | Temperature | Yield |

| K2CO3 | Acetonitrile | 60°C | Good (66-85%) |

| K2CO3 | DMSO | Room Temperature | Lower |

| KOH | DMF | Room Temperature | Lower |

Introduction of the 4-Methyl Substituent: Synthetic Routes and Regiocontrol

The synthesis of the target compound relies on the availability of the 4-methyl-5-nitro-1H-imidazole precursor. The introduction of the 4-methyl group can be achieved through direct methylation of a suitable imidazole derivative or by utilizing a pre-functionalized methylated imidazole precursor.

Direct C-methylation of a pre-formed 1-ethyl-5-nitro-1H-imidazole to introduce the methyl group at the 4-position is a challenging transformation due to the electronic nature of the nitroimidazole ring. The nitro group is a strong electron-withdrawing group, which deactivates the imidazole ring towards electrophilic substitution. Therefore, direct Friedel-Crafts type methylation reactions are generally not feasible. Alternative strategies involving metallation of the C4 position followed by quenching with a methylating agent could be envisioned, but such methods are not well-documented for this specific substrate and could be complicated by the presence of the nitro group.

A more practical and common approach is to start with a commercially available or synthesized methylated imidazole and then introduce the nitro group. The key precursor, 4-methyl-5-nitro-1H-imidazole, can be synthesized by the nitration of 4-methylimidazole (B133652).

The nitration of 4-methylimidazole is typically carried out using a mixture of fuming nitric acid and sulfuric acid. In a representative procedure, 4-methylimidazole is treated with fuming nitric acid, followed by the addition of sulfuric acid. The reaction mixture is then heated to around 100°C. After the reaction is complete, the mixture is poured into ice water, and the precipitated product is collected. Neutralization of the filtrate can lead to the precipitation of more product. The combined precipitates are then recrystallized to yield pure 4-methyl-5-nitro-1H-imidazole. prepchem.com

This pre-functionalized 4-methyl-5-nitro-1H-imidazole then serves as the direct precursor for the N1-ethylation step as described in section 2.3 to yield the final product, this compound.

| Starting Material | Reagents | Temperature | Product |

| 4-Methylimidazole | Fuming Nitric Acid, Sulfuric Acid | 100°C | 4-Methyl-5-nitro-1H-imidazole |

Multi-step Synthetic Sequences for this compound

A logical and frequently utilized pathway for the synthesis of this compound involves a two-step process starting from the commercially available or readily synthesized 4-methyl-5-nitro-1H-imidazole. This method focuses on the regioselective N-alkylation of the imidazole ring.

Step 1: Synthesis of 4-methyl-5-nitro-1H-imidazole

The initial step involves the nitration of 4-methyl-1H-imidazole. This reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to favor the formation of the desired 5-nitro isomer.

Step 2: N-Ethylation of 4-methyl-5-nitro-1H-imidazole

The second step is the regioselective alkylation of 4-methyl-5-nitro-1H-imidazole to introduce the ethyl group at the N-1 position. This is a crucial step, and the choice of reagents and conditions can significantly impact the yield and selectivity of the reaction. The alkylation is generally performed in the presence of a base, which deprotonates the imidazole nitrogen, making it more nucleophilic.

A variety of ethylating agents can be employed, such as ethyl iodide, ethyl bromide, or diethyl sulfate. The choice of solvent is also important, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) often being preferred. The reaction temperature can be varied to optimize the reaction rate and yield. derpharmachemica.com Studies on the alkylation of similar 4-nitroimidazoles have shown that heating the reaction mixture can markedly improve the yields. derpharmachemica.com For instance, conducting the reaction at 60°C in acetonitrile with potassium carbonate as the base has been reported to give good yields for N-alkylation. derpharmachemica.com

Below is a data table summarizing typical conditions for the N-alkylation of nitroimidazoles, which can be adapted for the synthesis of this compound.

| Entry | Ethylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Ethyl iodide | K₂CO₃ | Acetonitrile | 60 | 2-4 | Good |

| 2 | Ethyl bromide | NaH | DMF | Room Temp | 12 | Moderate |

| 3 | Diethyl sulfate | K₂CO₃ | Acetone | Reflux | 6 | Good |

This table presents generalized conditions based on the synthesis of analogous compounds. Actual yields may vary for the specific synthesis of this compound.

The regioselectivity of the N-alkylation of 4-methyl-5-nitro-1H-imidazole is an important consideration. The presence of the methyl group at C4 and the nitro group at C5 can influence the site of ethylation. However, in many cases, the alkylation of N-substituted imidazoles proceeds with high regioselectivity to the desired N-1 isomer.

An alternative multi-step sequence could involve the initial ethylation of 4-methyl-1H-imidazole to form 1-ethyl-4-methyl-1H-imidazole, followed by nitration. The nitration of this intermediate would then need to be controlled to selectively introduce the nitro group at the C-5 position. The directing effects of the ethyl and methyl groups on the imidazole ring would play a key role in the outcome of this nitration step.

Chemical Reactivity and Transformation Pathways of 1 Ethyl 4 Methyl 5 Nitro 1h Imidazole

Reactivity of the Nitro Group

The nitro group at the C5 position is the most influential functional group in the molecule, profoundly affecting its electronic properties and serving as the primary site for certain critical reactions.

The most significant transformation of the nitro group in 5-nitroimidazoles is its reduction. These compounds are often prodrugs that require reductive activation to exert their biological effects. lecturio.comresearchgate.net The process involves the sequential reduction of the nitro group (NO₂) to various nitrogen functionalities.

Under biological or chemical reducing conditions, the nitro group can accept a single electron to form a nitro radical anion (NO₂⁻•). researchgate.net This radical is a key intermediate. Further reduction can lead to the formation of nitroso (NO) and hydroxylamine (B1172632) (NHOH) derivatives. nih.gov These reduced species are highly reactive and are often the ultimate cytotoxic agents responsible for the therapeutic effects of nitroimidazole-based drugs. researchgate.net The complete reduction of the nitro group ultimately yields the corresponding amino (NH₂) derivative, 1-ethyl-4-methyl-1H-imidazol-5-amine.

The sequence of reduction is as follows:

**Nitro (R-NO₂) → Nitro Radical Anion (R-NO₂⁻•) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Amino (R-NH₂) **

This reductive pathway is central to the mechanism of action of many nitroimidazole antibiotics. lecturio.comnih.gov

The nitro group exerts a powerful electron-withdrawing effect on the imidazole (B134444) ring through both inductive (-I) and resonance (-R) effects. researchgate.nettestbook.com This has two major consequences for the reactivity of the ring:

Deactivation towards Electrophilic Substitution: The electron deficiency created by the nitro group significantly deactivates the imidazole ring towards attack by electrophiles. tardigrade.inquora.com The π-electron density of the ring is substantially lowered, making it less nucleophilic and thus less reactive in typical electrophilic aromatic substitution reactions like halogenation or Friedel-Crafts reactions. researchgate.net

Activation towards Nucleophilic Substitution: Conversely, the electron-withdrawing nature of the nitro group activates the imidazole ring for nucleophilic attack. rsc.orgorganic-chemistry.org It stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed when a nucleophile attacks the ring, thereby lowering the activation energy for nucleophilic substitution reactions. This activation is most pronounced at positions ortho (C4) and para (C2) to the nitro group. In the case of 1-ethyl-4-methyl-5-nitro-1H-imidazole, the C2 and C4 positions are most activated.

Reactions Involving the Imidazole Ring System

The reactivity of the imidazole ring itself is heavily modulated by its substituents, particularly the nitro group.

Due to the strong deactivating effect of the C5-nitro group, this compound is generally resistant to electrophilic substitution reactions. researchgate.nettestbook.com Standard electrophilic aromatic substitution protocols, such as halogenation (e.g., with Br₂/FeBr₃) or sulfonation (with SO₃/H₂SO₄), are unlikely to proceed under normal conditions. libretexts.orgmasterorganicchemistry.com The electron-poor nature of the ring system makes it a poor nucleophile, unable to readily attack the electrophiles generated in these reactions.

The imidazole ring in 5-nitroimidazoles is highly susceptible to various nucleophilic substitution reactions, a direct consequence of activation by the nitro group.

Vicarious Nucleophilic Substitution (VNS): This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. organic-chemistry.orgwikipedia.org In 5-nitroimidazoles, the hydrogen at the C4 position is susceptible to VNS. For analogous 1-alkyl-5-nitroimidazoles, carbanions bearing a leaving group can attack the electron-deficient C4 position to yield 4-substituted derivatives. tandfonline.com

Displacement of the Nitro Group: The nitro group itself can act as a leaving group and be displaced by strong nucleophiles. Studies have shown that 5-nitroimidazoles can react with carbon nucleophiles, such as those derived from active methylene (B1212753) compounds, in water to yield C-C coupled products where the nitro group is substituted. rsc.org This reaction proceeds via an addition-elimination mechanism. rsc.org

| Nitroimidazole Substrate | Nucleophile | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Metronidazole (B1676534) | 1,3-dimethylbarbituric acid | Water | Reflux | 6-Hydroxy-5-(1-(2-hydroxyethyl)-2-methyl-1H-imidazol-5-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | rsc.org |

| 2-methyl-5-nitroimidazole | Barbituric acid | Water | Reflux | 6-Hydroxy-5-(2-methyl-1H-imidazol-5-yl)pyrimidine-2,4(1H,3H)-dione | rsc.org |

| 2-methyl-5-nitroimidazole | Thiobarbituric acid | Water | Reflux | 6-Hydroxy-5-(2-methyl-1H-imidazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | rsc.org |

Substitution of Other Leaving Groups: If other leaving groups, such as halogens, are present on the ring, they can be readily displaced by nucleophiles. For example, studies on 5-chloro-1-methyl-4-nitroimidazole (B20735) demonstrate that the chlorine atom can be substituted by various aryl groups via palladium-catalyzed cross-coupling reactions like the Suzuki coupling with arylboronic acids. nih.gov The reactivity of halogens at different positions can be influenced by the nature of the attacking nucleophile (hard vs. soft nucleophiles). researchgate.netlookchem.com

The 5-nitroimidazole ring is generally stable under many conditions. However, under specific energetic inputs or harsh chemical environments, it can undergo degradation or rearrangement.

Photolytic Rearrangement: Certain 5-nitroimidazoles have been shown to undergo rearrangement upon UV irradiation. For instance, metronidazole, a related compound, rearranges in oxygen-free aqueous solution to form an N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide. rsc.org This suggests that the imidazole ring can be photochemically labile, leading to ring-opening and rearrangement into a different heterocyclic system.

Degradative Instability: Stability studies on various 5-nitroimidazole drugs show that they can degrade under stress conditions such as high temperature (80-120 °C), in alkaline solutions, or in the presence of oxidizing agents like hydrogen peroxide. mdpi.com In some cases, degradation involves the cleavage of the substituent at the N1 position. For example, the degradation of tinidazole, which has a sulfonyl-containing ethyl group at N1, can yield 2-methyl-5-nitroimidazole, indicating the breaking of the N1-C bond. mdpi.com High-energy fragmentation of 1-methyl-5-nitroimidazole (B135252) in mass spectrometry studies also shows characteristic breakdown patterns of the ring and its substituents, providing insight into the bond strengths within the molecule. nih.gov

Reactivity and Functionalization of the N1-Ethyl and C4-Methyl Substituents.

The ethyl group at the N1 position and the methyl group at the C4 position, being simple alkyl chains, are generally less reactive than the electron-deficient nitroimidazole ring. Their reactivity is largely confined to radical reactions or oxidation under forcing conditions. The electronic character of the nitroimidazole ring can influence the reactivity of these substituents, particularly at the positions alpha to the ring.

Oxidation:

The oxidation of the N1-ethyl and C4-methyl side chains of this compound is not extensively described in the literature. However, analogous reactions in similar structures suggest potential pathways. For instance, the metabolic oxidation of the N-1 side chain in the related 5-nitroimidazole drug, metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole), results in the formation of 2-methyl-5-nitroimidazole-1-acetic acid, indicating that oxidation of the terminal carbon of the alkyl chain is possible. niscpr.res.in By analogy, the N1-ethyl group of this compound could potentially be oxidized to form 1-(1-hydroxyethyl)-4-methyl-5-nitro-1H-imidazole or further to 1-acetyl-4-methyl-5-nitro-1H-imidazole or (4-methyl-5-nitro-1H-imidazol-1-yl)acetic acid under specific oxidative conditions.

Furthermore, studies on N-alkyl-2-nitroanilines have shown that intramolecular oxidation of the N-alkyl chain can occur, where an oxygen atom from the nitro group is transferred to the alkyl chain. nih.gov This suggests a potential, albeit likely complex, pathway for the modification of the N1-ethyl group under certain activation conditions, such as in mass spectrometry or photolysis.

The C4-methyl group is generally expected to be more resistant to oxidation than the N1-ethyl group due to the lack of activation by the nitrogen atom. Strong oxidizing agents would likely be required, which could also affect the sensitive nitroimidazole ring.

Reduction:

The chemical reduction of the alkyl substituents on a nitroimidazole ring is not a commonly reported transformation. The conditions required for the reduction of an alkyl group would likely be harsh enough to also reduce the nitro group, which is a much more facile process. Therefore, selective reduction of the N1-ethyl or C4-methyl group in the presence of the nitro group is highly unlikely.

Selective functionalization of the N1-ethyl and C4-methyl groups presents a significant synthetic challenge due to their relatively low reactivity compared to the nitroimidazole core. However, certain strategies can be proposed based on general principles of organic chemistry.

Halogenation:

Free-radical halogenation could potentially introduce functionality onto the alkyl chains. libretexts.org For the N1-ethyl group, selective bromination at the alpha-position (to the imidazole ring) might be achievable using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN). This would yield 1-(1-bromoethyl)-4-methyl-5-nitro-1H-imidazole, a versatile intermediate for subsequent nucleophilic substitution reactions. Similarly, the C4-methyl group could undergo halogenation to form a 4-(halomethyl) derivative, though this might require more forcing conditions.

| Potential Halogenation Reaction | Reagent | Potential Product |

| Selective bromination of N1-ethyl group | N-Bromosuccinimide (NBS), radical initiator | 1-(1-bromoethyl)-4-methyl-5-nitro-1H-imidazole |

| Halogenation of C4-methyl group | N-Halosuccinimide (NCS, NBS) | 1-ethyl-4-(halomethyl)-5-nitro-1H-imidazole |

Other Functionalizations:

Direct C-H activation of the alkyl groups for other types of functionalization would be a formidable challenge, especially with the presence of the nitro group which can be sensitive to many catalytic systems.

Derivatization Strategies Originating from this compound.

Derivatization strategies for this compound can be broadly categorized into modifications of the nitroimidazole core and modifications of the alkyl substituents.

Modification of the Nitroimidazole Core:

The most common derivatization of nitroimidazoles involves the reduction of the nitro group to an amino group. This transformation dramatically alters the electronic properties of the imidazole ring and introduces a versatile functional group for further elaboration. The resulting 1-ethyl-4-methyl-1H-imidazol-5-amine can undergo a wide range of reactions, such as diazotization, acylation, and condensation, to produce a diverse array of derivatives.

| Starting Material | Reaction | Reagents | Product |

| This compound | Nitro group reduction | H₂, Pd/C or SnCl₂, HCl | 1-ethyl-4-methyl-1H-imidazol-5-amine |

Modification of the Alkyl Substituents:

As discussed in the selective functionalization section, creating derivatives from the alkyl groups primarily relies on first introducing a reactive handle, such as a halogen. For instance, if 1-(1-bromoethyl)-4-methyl-5-nitro-1H-imidazole could be synthesized, it would open up pathways for a variety of nucleophilic substitution reactions.

| Intermediate | Nucleophile | Potential Product Class |

| 1-(1-bromoethyl)-4-methyl-5-nitro-1H-imidazole | Azide (e.g., NaN₃) | 1-(1-azidoethyl)-4-methyl-5-nitro-1H-imidazole |

| 1-(1-bromoethyl)-4-methyl-5-nitro-1H-imidazole | Cyanide (e.g., NaCN) | 2-(4-methyl-5-nitro-1H-imidazol-1-yl)propanenitrile |

| 1-(1-bromoethyl)-4-methyl-5-nitro-1H-imidazole | Amines | N-substituted 1-(4-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine |

| 1-(1-bromoethyl)-4-methyl-5-nitro-1H-imidazole | Alkoxides (e.g., NaOMe) | 1-(1-methoxyethyl)-4-methyl-5-nitro-1H-imidazole |

These derivatization strategies, while largely based on analogous systems, provide a framework for the potential chemical transformations of this compound, expanding its utility as a scaffold in medicinal and materials chemistry.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Ethyl 4 Methyl 5 Nitro 1h Imidazole

X-ray Crystallography for Solid-State Molecular Architecture

No crystallographic data for 1-ethyl-4-methyl-5-nitro-1H-imidazole is available in the searched resources. This information is essential for a definitive understanding of its three-dimensional structure in the solid state.

Determination of Molecular Conformation and Bond Parameters

Without X-ray diffraction analysis, the precise bond lengths, bond angles, and torsional angles that define the molecular conformation of this compound remain undetermined.

Analysis of Intermolecular Interactions (e.g., C–H···O, C–H···N Hydrogen Bonds)

A detailed analysis of the intermolecular forces, such as hydrogen bonding, that govern the crystal packing of this compound cannot be performed without crystallographic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR spectroscopic data for this compound, which would provide insights into its molecular structure in solution, were not found in the available literature.

1H NMR Chemical Shift and Coupling Constant Analysis

The proton NMR spectrum, which would identify the chemical environment of the hydrogen atoms and their connectivity, is not available for this compound.

13C NMR Chemical Shift Analysis

The carbon NMR spectrum, which is crucial for determining the number and type of carbon atoms in the molecule, has not been reported for this compound.

Advanced 2D NMR Techniques for Structural Assignments

Further research and experimental studies are required to determine the crystallographic and spectroscopic properties of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by probing the vibrational motions of its constituent atoms. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they offer a comprehensive vibrational profile of the molecule.

Characteristic Vibrational Modes of the Nitroimidazole Ring System

The vibrational spectrum of this compound is dominated by the characteristic modes of the nitroimidazole ring. The nitro group (NO2), being a strong electron-withdrawing group, significantly influences the electronic distribution and, consequently, the vibrational frequencies of the imidazole (B134444) ring.

Key vibrational modes for the nitroimidazole core include:

N-O Stretching: The nitro group exhibits symmetric and asymmetric stretching vibrations, which are typically observed in the regions of 1300-1390 cm⁻¹ and 1500-1560 cm⁻¹, respectively. These bands are often strong in the infrared spectrum.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the imidazole ring are expected to appear in the 1250-1350 cm⁻¹ range.

C=C and C=N Stretching: The double bond character within the aromatic imidazole ring gives rise to stretching vibrations in the 1450-1600 cm⁻¹ region.

Ring Breathing Modes: The entire imidazole ring can undergo symmetric expansion and contraction, known as the ring breathing mode, which is often a strong band in the Raman spectrum.

C-H Stretching and Bending: The C-H bond on the imidazole ring has a characteristic stretching vibration typically above 3000 cm⁻¹. In-plane and out-of-plane bending vibrations are also present at lower frequencies.

The following table summarizes the expected characteristic vibrational modes for the nitroimidazole ring system.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |

| Asymmetric NO₂ Stretching | 1500 - 1560 | Infrared |

| Symmetric NO₂ Stretching | 1300 - 1390 | Infrared |

| C=C and C=N Ring Stretching | 1450 - 1600 | Infrared & Raman |

| C-N Ring Stretching | 1250 - 1350 | Infrared & Raman |

| Imidazole Ring Breathing | ~1000 - 1200 | Raman |

| Imidazole C-H Stretching | > 3000 | Infrared & Raman |

| NO₂ Bending (Scissoring) | 830 - 870 | Infrared |

| NO₂ Wagging | 700 - 750 | Infrared |

Analysis of Substituent Effects on Vibrational Spectra

The presence of the ethyl and methyl substituents on the nitroimidazole ring introduces additional vibrational modes and perturbs the existing modes of the parent ring system.

Ethyl Group Vibrations: The ethyl group at the N1 position will introduce characteristic C-H stretching vibrations from its methyl (CH₃) and methylene (B1212753) (CH₂) moieties, typically in the 2850-3000 cm⁻¹ range. C-H bending (scissoring and rocking) and C-C stretching vibrations of the ethyl group are expected at lower frequencies.

Methyl Group Vibrations: The methyl group at the C4 position will also exhibit C-H stretching and bending vibrations in their characteristic regions.

Influence on Ring Vibrations: As electron-donating groups, the ethyl and methyl substituents can subtly alter the electron density within the imidazole ring. This electronic perturbation can lead to slight shifts in the vibrational frequencies of the ring's C=C, C=N, and C-N bonds. The coupling of the substituent vibrations with the ring vibrations can also lead to more complex spectra.

The table below outlines the expected vibrational modes originating from the substituents.

| Substituent | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Ethyl | Asymmetric/Symmetric CH₃ & CH₂ Stretching | 2850 - 3000 |

| CH₂ Scissoring | ~1465 | |

| CH₃ Umbrella Bending | ~1375 | |

| C-C Stretching | 900 - 1200 | |

| Methyl | Asymmetric/Symmetric CH₃ Stretching | 2870 - 2980 |

| CH₃ Umbrella Bending | ~1375 |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns upon ionization. The nominal molecular weight of this compound is 169 g/mol . Therefore, the molecular ion peak (M⁺) is expected at an m/z (mass-to-charge ratio) of 169.

Upon electron impact ionization, the molecular ion can undergo a series of fragmentation reactions, leading to the formation of various daughter ions. The analysis of these fragments provides valuable structural information. Key expected fragmentation pathways include:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral NO₂ radical (mass 46) or as a NO radical (mass 30) followed by a CO molecule. This would result in significant peaks at m/z 123 (M - 46) and m/z 139 (M - 30).

Alpha-Cleavage of the Ethyl Group: Cleavage of the C-C bond alpha to the imidazole ring in the ethyl substituent can lead to the loss of a methyl radical (CH₃, mass 15), resulting in a fragment at m/z 154.

Loss of the Ethyl Group: The entire ethyl group (C₂H₅, mass 29) can be lost, leading to a fragment ion at m/z 140.

Ring Cleavage: The imidazole ring itself can undergo cleavage, leading to a variety of smaller fragment ions.

The anticipated major fragmentation patterns are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion (m/z 169) |

| 169 | [C₆H₉N₃O₂]⁺ (Molecular Ion) | - |

| 154 | [M - CH₃]⁺ | CH₃ (15) |

| 140 | [M - C₂H₅]⁺ | C₂H₅ (29) |

| 139 | [M - NO]⁺ | NO (30) |

| 123 | [M - NO₂]⁺ | NO₂ (46) |

Theoretical and Computational Chemistry Studies of 1 Ethyl 4 Methyl 5 Nitro 1h Imidazole

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. These methods model the electron density to determine the geometry and energy of a system, offering a balance between computational cost and accuracy. For nitroimidazole derivatives, DFT calculations, often using functionals like B3LYP, have been successfully employed to investigate their electronic characteristics and reactivity. researchgate.netorientjchem.org

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. irjweb.com

For nitroimidazole compounds, the HOMO is typically distributed over the imidazole (B134444) ring, indicating this is the primary site for electron donation. The LUMO, conversely, is often localized on the nitro group, which acts as a strong electron-withdrawing moiety. This distribution makes the nitro group a likely site for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Related Imidazole Derivative

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2967 | Highest Occupied Molecular Orbital; electron-donating capacity. |

| LUMO | -1.8096 | Lowest Unoccupied Molecular Orbital; electron-accepting capacity. |

| Energy Gap (ΔE) | 4.4871 | Indicates high molecular stability and low reactivity. |

Note: Data is based on calculations for a brominated imidazole derivative at the B3LYP/6-311G level of theory and serves as an illustrative example. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electron potential on the molecular surface.

In nitroimidazole derivatives, MEP maps consistently reveal a significant area of negative electrostatic potential (typically colored red or yellow) concentrated around the oxygen atoms of the nitro group. researchgate.netnih.gov This region represents the most electron-rich part of the molecule and is the preferred site for electrophilic attack. Conversely, areas of positive potential (colored blue) are generally found around the hydrogen atoms of the imidazole ring and the alkyl substituents, indicating sites susceptible to nucleophilic attack. orientjchem.org For 1-ethyl-4-methyl-5-nitro-1H-imidazole, the MEP would be expected to show a deep negative potential near the nitro group, highlighting its role as the primary center for intermolecular interactions with electrophiles. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)). This topological analysis defines chemical bonds and atomic interactions based on the presence of bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density itself and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bonds.

For related nitroimidazole compounds, topological analyses have been used to characterize the covalent bonds within the imidazole ring and the interactions involving the nitro group. These studies confirm the nature of intermolecular interactions, such as weak hydrogen bonds, which stabilize the crystal structure. For this compound, a topological analysis would quantify the covalent character of the ring bonds and the polar nature of the C-NO₂ and N-O bonds, providing a deeper understanding of the molecule's electronic framework.

Conformational Analysis and Energetics of this compound

Conformational analysis is essential for understanding the three-dimensional structure and stability of a molecule. For this compound, the primary conformational flexibility arises from the rotation of the ethyl group attached to the N1 position of the imidazole ring.

Crystal structure studies of similar substituted nitroimidazoles show that the imidazole core tends to be largely planar. nih.gov However, steric interactions between adjacent substituents can cause slight distortions. In 1-methyl-5-nitro-1H-imidazole, for example, the interaction between the methyl group and the nitro group causes the nitro group to be twisted slightly out of the plane of the imidazole ring, with a dihedral angle of about 5.6 degrees. nih.gov A similar, albeit potentially more pronounced, effect would be expected in this compound due to the steric hindrance between the C4-methyl group and the C5-nitro group.

Computational potential energy surface (PES) scans can be performed to identify the most stable conformers by systematically rotating the dihedral angles of the ethyl group. These calculations would likely reveal the lowest energy conformation to be one that minimizes steric clash between the ethyl group and the adjacent methyl group on the imidazole ring.

Computational Modeling of Reaction Mechanisms

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions, including predicting their feasibility, kinetics, and selectivity.

The synthesis of this compound involves specific nitration and alkylation steps, and the final arrangement of substituents is governed by regioselectivity. Computational studies can explain why certain isomers are formed preferentially over others.

The alkylation of a nitro-methyl-imidazole precursor is a critical step. Theoretical calculations have been shown to align with experimental results, demonstrating that the N-alkylation reaction is highly regiospecific. derpharmachemica.com The position of the nitro group on the imidazole ring significantly influences the outcome of the alkylation. For a precursor like 4-methyl-5-nitro-1H-imidazole, computational analysis of the transition states for alkylation at the N1 versus the N3 position can determine the activation energy barrier for each pathway. The preferred product, in this case, the N1-alkylated isomer (this compound), would correspond to the reaction pathway with the lower activation energy. These studies confirm that the formation of a single, specific N-alkyl derivative is often kinetically favored. derpharmachemica.comresearchgate.net

Transition State Analysis for Key Transformations

Theoretical and computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions by characterizing the structures and energies of transition states. For this compound, such analyses are crucial for understanding its reactivity, degradation pathways, and potential metabolic transformations. While specific transition state analyses for this exact molecule are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related nitroimidazole compounds, such as the widely used drug metronidazole (B1676534).

A key transformation for nitroimidazoles is their reduction, which is linked to their biological activity. The initial step often involves the acceptance of an electron to form a nitro radical anion. Subsequent reactions can be complex, and computational methods like Density Functional Theory (DFT) are employed to map the potential energy surfaces of these processes.

For instance, in studies of the degradation of metronidazole initiated by hydroxyl (•OH) radicals, DFT calculations at the M06-2X/6-31+G(d,p) level of theory have been used to locate and characterize the transition states for various reaction pathways, including radical addition and hydrogen abstraction. nih.gov These calculations reveal the energy barriers associated with each pathway, allowing researchers to predict the most likely reaction mechanisms.

For this compound, a similar computational approach could be envisioned to study its key transformations. The presence of the ethyl and methyl groups would influence the electronic distribution and steric environment of the imidazole ring, which in turn would affect the energies of the transition states. A hypothetical transition state analysis for the addition of a hydroxyl radical to the imidazole ring of this compound would involve the optimization of the geometry of the transition state structure and calculation of its vibrational frequencies to confirm it is a true first-order saddle point on the potential energy surface.

Table 1: Hypothetical Parameters for Transition State Analysis of •OH Radical Addition to this compound

| Parameter | Description | Hypothetical Value |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between the reactants and the transition state. | 10-20 kcal/mol |

| Key Bond Distances | The distances between the approaching radical and the atoms of the imidazole ring in the transition state. | C-O: ~2.0-2.2 Å |

| Imaginary Frequency | The single negative frequency corresponding to the motion along the reaction coordinate at the transition state. | -200 to -500 cm⁻¹ |

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from transition state analysis. Actual values would require specific quantum chemical calculations.

By comparing the activation energies for different potential sites of attack on the this compound molecule, a regioselectivity of the reaction could be predicted. This type of analysis is invaluable for understanding the fundamental reactivity of the compound.

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are predictive tools that can be used to estimate the reactivity of new, unsynthesized compounds. For a specific compound like this compound, a QSRR study would typically involve a dataset of related nitroimidazole derivatives with experimentally determined reactivity data.

The development of a QSRR model involves several key steps:

Dataset selection: A series of structurally diverse nitroimidazole derivatives with known reactivity data (e.g., reaction rate constants, equilibrium constants) would be compiled.

Descriptor calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed reactivity.

Model validation: The predictive power of the developed QSRR model is rigorously assessed using both internal and external validation techniques.

Table 2: Examples of Molecular Descriptors for a Hypothetical QSRR Study of Nitroimidazoles

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Nitrogen Atoms | The count of nitrogen atoms in the molecule. | |

| Topological | Wiener Index | A distance-based topological index. |

| Kier & Hall Shape Indices | Indices that describe the shape of the molecule. | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Quantum-Chemical | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Related to the electron-accepting ability of the molecule. |

| Dipole Moment | A measure of the polarity of the molecule. | |

| Mulliken Atomic Charges | The partial charges on individual atoms. |

A resulting QSRR equation might take the following hypothetical form:

log(k) = β₀ + β₁ * E_LUMO + β₂ * Dipole Moment + β₃ * Molecular Surface Area

Where log(k) is the logarithm of the reaction rate constant, and β coefficients are determined by the regression analysis. Such a model could then be used to predict the reactivity of this compound and other similar compounds, guiding the design of new molecules with desired reactivity profiles.

Synthesis and Chemical Transformations of Functionalized Analogs and Derivatives of 1 Ethyl 4 Methyl 5 Nitro 1h Imidazole

Strategies for Modifying the N1-Ethyl Group

The N1 position of the imidazole (B134444) ring is a common site for synthetic modification. Altering the N1-ethyl group in 1-ethyl-4-methyl-5-nitro-1H-imidazole can be achieved through various N-alkylation strategies, starting from a 4-methyl-5-nitro-1H-imidazole precursor. The general approach involves the deprotonation of the imidazole nitrogen followed by nucleophilic substitution with a suitable alkylating agent.

Studies on the N-alkylation of related nitroimidazoles have shown that reaction conditions significantly influence the outcome. For instance, the alkylation of 4(5)-nitroimidazole is sensitive to the choice of base, solvent, and temperature. derpharmachemica.com A common procedure involves dissolving the nitroimidazole precursor in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a base such as potassium carbonate (K2CO3) or potassium hydroxide (B78521) (KOH). derpharmachemica.com The alkylating agent, which in this case would be a molecule other than ethyl iodide or ethyl bromide to achieve modification, is then added to the reaction mixture. derpharmachemica.com

Heating the reaction can markedly improve yields and reaction kinetics. derpharmachemica.com For example, conducting the alkylation in acetonitrile (B52724) at 60°C with K2CO3 as the base has been shown to produce N-alkylated imidazoles in good yields (66-85%). derpharmachemica.com By varying the alkylating agent (e.g., using different alkyl halides, tosylates, or other electrophiles), a diverse library of analogs with modified N1-substituents can be synthesized. This allows for the introduction of longer alkyl chains, branched alkyl groups, or chains containing other functional groups, thereby systematically altering the steric and electronic properties of the molecule. jocpr.comopenmedicinalchemistryjournal.com

Table 1: Representative Conditions for N-Alkylation of Nitroimidazoles

| Precursor | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

| 4-nitroimidazole (B12731) | Bromoacetonitrile | K2CO3 | CH3CN | 60°C | 85 |

| 4-nitroimidazole | Allyl bromide | K2CO3 | CH3CN | 60°C | 78 |

| 5-nitroimidazole | Ethyl bromoacetate | K2CO3 | CH3CN | 60°C | 96 |

| 2-methyl-5-nitro-1H-imidazole | Acrylonitrile | K2CO3 | - | - | Good |

This table is generated based on data from studies on similar nitroimidazole compounds. derpharmachemica.comresearchgate.net

Strategies for Modifying the C4-Methyl Group

Direct functionalization of the C4-methyl group on the this compound scaffold presents a greater synthetic challenge compared to N1-alkylation. However, modern synthetic methodologies, such as C-H bond activation, offer pathways to these modifications. Transition-metal-catalyzed C-H activation provides a powerful tool for the direct arylation or alkenylation of imidazole rings. nih.govresearchgate.net

While direct activation of the C4-methyl group itself is less commonly reported, functionalization of the C4-position of the imidazole ring is well-documented. For imidazoles lacking a substituent at C4, direct C-H arylation can be achieved. To circumvent the lower reactivity of the C4 position, a strategy involving a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group has been developed. This "SEM-switch" strategy involves transferring the protecting group from the N1 to the N3 position, which can activate the C4 position for subsequent arylation reactions. nih.gov

For a molecule that already contains a C4-methyl group, synthetic strategies would likely involve either modifying a precursor before the imidazole ring is formed or employing radical-based reactions. For instance, a precursor like 2-aminopropene could be incorporated into a ring-forming reaction. Alternatively, radical bromination of the methyl group using reagents like N-bromosuccinimide (NBS) under UV irradiation could install a handle for further transformations, such as nucleophilic substitution, to introduce a variety of functional groups.

Synthetic Routes for Altering or Replacing the 5-Nitro Group

The 5-nitro group is crucial to the electronic properties of the molecule and is often essential for its biological activity, as it undergoes bioreduction. nih.govnih.gov However, its modification or replacement can lead to analogs with different reactivity profiles.

Reduction to an Amino Group: One of the most common transformations of the nitro group is its reduction to an amine. This can be accomplished using various reducing agents, such as:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

The resulting 5-amino-1-ethyl-4-methyl-1H-imidazole is a versatile intermediate. The amino group can be further functionalized through diazotization followed by Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups. It can also be acylated or alkylated to form amides or substituted amines.

Conversion to a Nitroso Group: The nitro group can be partially reduced to a nitroso group. Studies have shown that nitrosoimidazoles can be prepared from their nitro counterparts and exhibit significant chemical reactivity. nih.gov These compounds are often more potent bactericidal agents than the parent nitro compounds, suggesting they might be intermediates in the reductive activation pathway of nitroimidazoles. nih.gov

Advanced Functionalization Methodologies (e.g., TDAE approach)

Modern synthetic chemistry has introduced advanced methods for the functionalization of heterocyclic compounds. One such method is the use of tetrakis(dimethylamino)ethylene (B1198057) (TDAE). TDAE is a strong organic reducing agent that can generate carbanions from halogenated precursors under mild conditions. mdpi.com

This approach has been successfully applied to functionalize 5-nitro-1H-imidazole derivatives. mdpi.comnih.gov The strategy typically involves a precursor containing a chloromethylphenyl group attached to the imidazole core. For example, a compound like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole reacts with TDAE to generate a nitrobenzyl carbanion. mdpi.com This highly reactive intermediate can then react with a variety of electrophiles, such as aromatic aldehydes and ketones. mdpi.com

The general reaction scheme is as follows:

A solution of the chloromethylphenyl-nitroimidazole precursor and an excess of a carbonyl compound (aldehyde or ketone) is prepared in an anhydrous solvent like DMF at a low temperature (e.g., -20 °C). mdpi.com

TDAE is added dropwise, initiating the formation of the carbanion.

The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

The reaction is allowed to warm to room temperature, leading to the formation of a new carbon-carbon bond and a hydroxyl group.

This methodology has been used to synthesize a range of alcohol derivatives of 5-nitroimidazoles in moderate to good yields (24-78%). mdpi.com The reaction conditions can be tuned; for instance, less reactive ketones may require heating to drive the reaction to completion. mdpi.com This TDAE-mediated approach represents a powerful tool for introducing complex side chains and building molecular complexity on the nitroimidazole scaffold. mdpi.comnih.gov

Table 2: Examples of TDAE-mediated Functionalization of a 5-Nitroimidazole Derivative

| Carbonyl Compound | Product Yield (%) |

| p-Nitrobenzaldehyde | 78 |

| o-Bromobenzaldehyde | 77 |

| p-Cyanobenzaldehyde | 72 |

| Acenaphthenedione | 64 |

| Ethyl glyoxylate | 42 |

| p-Chlorobenzaldehyde | 24 |

Data is from the reaction of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with various carbonyl compounds. mdpi.com

Structure-Reactivity Correlations in Synthesized Derivatives

The chemical reactivity of this compound analogs is intrinsically linked to their molecular structure. Modifications at the N1, C4, and C5 positions can induce significant changes in the electronic distribution and steric environment of the imidazole ring, thereby influencing its reactivity.

N1-Substituent Effects: The nature of the N1-alkyl group influences the nucleophilicity of the imidazole ring. Increasing the length or branching of the alkyl chain can introduce steric hindrance, potentially shielding other positions on the ring from attack. Electron-withdrawing groups on the N1-substituent would decrease the electron density of the ring system, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack.

C4-Substituent Effects: The C4-methyl group is an electron-donating group, which increases the electron density of the imidazole ring, particularly at the C2 and C5 positions. Modifying this group to be more electron-withdrawing would have the opposite effect, deactivating the ring towards electrophiles.

C5-Nitro Group: The 5-nitro group is a powerful electron-withdrawing group that significantly deactivates the imidazole ring towards electrophilic substitution. It also imparts a high redox potential, making it susceptible to chemical and biological reduction. nih.govnih.gov The position of the nitro group is critical; studies comparing 4-nitro and 5-nitro isomers have demonstrated dramatic differences in their chemical reactivity and synthetic accessibility. nih.govresearchgate.net For instance, the synthesis of certain 5-nitro isomers can be significantly lower in yield compared to their 4-nitro counterparts, highlighting the profound electronic influence of the nitro group's position. nih.gov

Future Directions in the Chemical Synthesis of this compound Analogs

The future of synthesizing analogs of this compound lies in the development of more efficient, selective, and sustainable synthetic methods.

Catalytic C-H Functionalization: The continued development of transition-metal catalysis will likely enable the direct and regioselective functionalization of all C-H bonds on the imidazole ring, including the challenging C4-methyl group. nih.gov This would bypass the need for multi-step sequences involving pre-functionalized starting materials, aligning with the principles of atom economy and green chemistry.

Flow Chemistry and Automation: The use of microreactor technology and automated synthesis platforms could accelerate the discovery of new analogs. Flow chemistry offers improved control over reaction parameters (temperature, pressure, reaction time), which can lead to higher yields, better selectivity, and enhanced safety, particularly for nitrated compounds.

Biocatalysis: The use of enzymes to catalyze specific transformations on the nitroimidazole scaffold is a promising avenue. Biocatalysis can offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions. Enzymes could be engineered to perform specific modifications, such as hydroxylations of alkyl side chains or selective reductions.

Novel Ring Synthesis Strategies: While this article focuses on modifying the existing scaffold, future research will also explore novel methods for constructing the substituted nitroimidazole ring itself. organic-chemistry.orgrsc.org Multi-component reactions, where three or more reactants combine in a single step to form the desired product, are particularly attractive for their efficiency in generating molecular diversity. nih.gov

By embracing these advanced synthetic methodologies, chemists will be able to generate a wider and more complex array of this compound analogs, paving the way for the exploration of new chemical space and structure-reactivity relationships.

Q & A

Basic Research Question

- 1H/13C NMR : Prioritize signals for the nitro group (δ ~8.5–9.0 ppm for adjacent protons; C-NO₂ at δ ~145–150 ppm in 13C) and ethyl/methyl substituents (e.g., ethyl CH₂ at δ 1.2–1.4 ppm; imidazole ring protons at δ 7.0–8.0 ppm) .

- IR Spectroscopy : Confirm nitro stretching vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

- Mass Spectrometry : Base peaks often correspond to [M+H]+ or fragment ions from nitro group loss (e.g., m/z = [M – NO₂]+) .

How can X-ray crystallography be applied to determine the molecular structure, and what challenges arise due to nitro group sensitivity?

Basic Research Question

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves the imidazole ring geometry and nitro group orientation . However, nitro groups can cause crystal degradation under prolonged X-ray exposure. Mitigation strategies include:

- Rapid data collection at low temperatures (100 K).

- Using high-resolution detectors to minimize exposure time.

- Stabilizing crystals with cryoprotectants (e.g., glycerol). highlights successful structure determination of a nitroimidazole analog via these methods .

What strategies exist for analyzing structure-activity relationships (SAR) when the nitro group participates in redox processes?

Advanced Research Question

The nitro group’s redox activity (e.g., in antimicrobial or antitumor applications) complicates SAR studies. Approaches include:

- Electrochemical Analysis : Cyclic voltammetry to measure reduction potentials, correlating with bioactivity .

- Protease Assays : Testing nitroreductase enzyme interactions under anaerobic conditions .

- Isosteric Replacement : Substituting NO₂ with CF₃ or CN to assess electronic effects while retaining steric bulk .

How can computational methods predict biological activity and guide synthetic efforts?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like EGFR (epidermal growth factor receptor). demonstrates benzimidazole derivatives docked into EGFR’s ATP-binding pocket, with binding energies < -8 kcal/mol indicating strong affinity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., nitro groups may reduce BBB permeability but enhance aqueous solubility) .

What methodologies resolve contradictions in spectral data between experimental and theoretical predictions?

Advanced Research Question

Discrepancies in NMR/IR data often arise from solvent effects or tautomerism. Solutions include:

- Solvent Titration Studies : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

- DFT Calculations : Gaussian09 simulations of NMR chemical shifts at the B3LYP/6-311+G(d,p) level can validate experimental data .

- Dynamic NMR : Detect tautomeric equilibria (e.g., nitro-enol tautomerism) via variable-temperature experiments .

How should researchers handle the compound’s thermal sensitivity during purification?

Advanced Research Question

The nitro group’s thermal instability necessitates:

- Low-Temperature Chromatography : Use flash chromatography at ≤4°C with silica gel modified with 5% triethylamine to prevent decomposition .

- Recrystallization : Employ high-boiling solvents (e.g., DMF-water) with slow cooling to avoid sudden crystallization-induced exotherms .

- Analytical Monitoring : Track purity via HPLC-UV (λ = 254 nm) immediately post-purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.